molecular formula C11H10F3N3O B3092601 (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1232164-02-1

(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B3092601
CAS No.: 1232164-02-1
M. Wt: 257.21
InChI Key: OADDVCSPUITRPO-UHFFFAOYSA-N
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Description

(1-(4-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a 1,2,3-triazole ring, a 4-(trifluoromethyl)benzyl group, and a hydroxymethyl functionality. The 1,2,3-triazole core is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets . The trifluoromethyl (CF3) group is a cornerstone of modern drug design, significantly influencing a molecule's lipophilicity, metabolic stability, and binding affinity . This specific molecular framework is of significant interest for constructing novel therapeutic agents. Its primary research applications include serving as a precursor for the development of antibacterial agents, as the 1,2,3-triazole scaffold is widely explored to combat the growing threat of antibiotic resistance . It also functions as a key synthetic intermediate for creating potential anticancer compounds; rigid, planar triazole-containing hybrids have demonstrated promising activity by inducing DNA damage and apoptosis in various cancer cell lines . Furthermore, the molecule can be incorporated into more complex heterocyclic hybrids, such as those fused with indole or other aromatic systems, for the design of multifunctional agents targeting conditions like Alzheimer's disease, where they can exhibit cholinesterase inhibition and antioxidant activity . The synthetic versatility of this compound is underscored by its preparation via reliable, high-yielding methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction . The terminal hydroxymethyl group provides a convenient handle for further synthetic elaboration, allowing researchers to link this scaffold to other pharmacophores or solid supports through esterification, etherification, or carbamate formation . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-8(2-4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADDVCSPUITRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181446
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232164-02-1
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232164-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10F3N3O
  • CAS Number : 1232164-02-1

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological interactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In a study evaluating various triazole compounds, this compound demonstrated notable efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to inhibit cell proliferation with an IC50 value of approximately 22 µM.

Cell Line IC50 (µM)
MCF-722
HeLa30

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in pathogen metabolism.
  • Cell Cycle Arrest : In cancer cells, it disrupts the cell cycle at the G2/M phase.
  • Cytokine Modulation : It modulates immune responses by affecting cytokine production.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • A study conducted by Zhang et al. demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer.
  • Another investigation by Patel et al. focused on the antimicrobial efficacy against multidrug-resistant strains, showcasing its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Para-Substituted Derivatives
  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): Replacing CF₃ with Cl reduces electron withdrawal, lowering molecular weight (277.63 vs. 277.63* for the target) but maintaining moderate hydrophobicity. This compound is used in safety studies .
  • [1-Phenyl-1H-1,2,3-triazol-4-yl]methanol (CAS 103755-58-4): Lacking substitution on the benzyl ring, this derivative shows lower corrosion inhibition (similarity index: 0.62) and reduced biological activity due to weaker electronic effects .
Ortho/Meta-Substituted Derivatives
  • Phenyl-[1-(2-Trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol: The ortho-CF₃ group introduces steric hindrance, reducing synthetic yields (91.5% vs. higher yields for para-substituted analogs) and altering biological target interactions .
  • [1-[4-Chloro-3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): The combined Cl (para) and CF₃ (meta) substituents increase molecular weight (277.63 g/mol) and may enhance antiviral activity by mimicking bioactive motifs .

Variations in the Triazole Side Chain

  • Methyl vs. Hydroxymethyl Groups: 1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol: The hydroxymethyl group improves solubility in polar solvents compared to methyl derivatives, facilitating applications in aqueous systems . 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methylthio}-1H-benzimidazole: Replacing methanol with methylthio enhances corrosion inhibition (96% efficiency on API 5L X52 steel) due to sulfur’s electron-donating properties .

Molecular Properties

Compound Molecular Weight (g/mol) Substituents (Benzyl) Key Feature
Target Compound 277.63* 4-CF₃ High hydrophobicity, EWG effects
[1-(4-Chlorophenyl)-...]methanol 277.63 4-Cl, 3-CF₃ Dual halogen effects
(1-Phenyl-1H-triazol-4-yl)methanol 175.17 None Baseline for substituent studies
1-(2-Trifluoromethylbenzyl)-...methanol 277.63 2-CF₃ Steric hindrance reduces reactivity

*Exact molecular weight of the target compound is inferred from analogs.

Corrosion Inhibition

Compound Substrate Efficiency (%) Conditions Reference
Target Compound MS/1 M HCl 37.8–89.3 298 K, 30 h
[1-(4-Fluorobenzyl)-...]methylthio API 5L X52 Steel 96 1 M HCl
(1-Phenyl-1H-triazol-4-yl)methanol N/A N/A N/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol?

  • Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azides derived from 4-(trifluoromethyl)benzyl halides react with propargyl alcohol derivatives under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to yield the triazole core. Post-cycloaddition oxidation or reduction steps may refine the methanol substituent .
  • Key Conditions :

Reagent/ConditionRoleExample
CuSO₄·5H₂OCatalyst5 mol%
Sodium ascorbateReducing agent10 mol%
THF/H₂O (3:1)Solvent system12 h, RT

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirms regioselectivity (1,4-substitution) and presence of the trifluoromethylbenzyl group. For example, the benzyl proton signals appear as a singlet near δ 5.5 ppm, while the triazole C-4 methanol group shows characteristic shifts at δ 4.7–5.0 ppm .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 298) and purity (>95%) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the triazole ring and spatial orientation of the trifluoromethyl group .

Q. What are common pitfalls in purifying this compound, and how are they addressed?

  • Challenges : Hydrophilicity of the methanol group complicates column chromatography.
  • Solutions : Use polar solvents (e.g., DCM:MeOH gradients) or derivatization (e.g., acetate protection followed by deprotection) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole N-2 atom often exhibits high electron density, making it a target for electrophilic substitutions .
  • Applications : Docking studies (e.g., with EGFR or bacterial enzymes) guide structural modifications to enhance binding, such as adding electron-withdrawing groups to the benzyl ring .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Key Factors :

  • Catalyst loading : Reducing Cu(I) to 2–3 mol% minimizes side reactions.
  • Temperature control : Maintaining 50–60°C during cycloaddition improves regioselectivity .
    • Case Study : A 90% yield was achieved using LiOH-mediated hydrolysis of ester intermediates at 80°C for 15 h .

Q. How do structural modifications influence biological activity in related triazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability .
  • Methanol substituent : Converting to phosphonate esters (e.g., dimethyl phosphonate) increases bioavailability, as seen in antibacterial assays against S. aureus (MIC = 2 µg/mL) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Issue : Residual copper catalysts interfere with LCMS.
  • Resolution : Chelating agents (e.g., EDTA) or centrifugal filtration remove metal traces. Purity is confirmed via ¹³C NMR, where impurity peaks (e.g., unreacted azides) appear outside the 110–160 ppm range for aromatic carbons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol

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